molecular formula C11H16O B1618680 5-tert-butyl-2-methylphenol CAS No. 5781-02-2

5-tert-butyl-2-methylphenol

Cat. No.: B1618680
CAS No.: 5781-02-2
M. Wt: 164.24 g/mol
InChI Key: FLSBACIXSFRPLT-UHFFFAOYSA-N
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Description

5-tert-butyl-2-methylphenol is an organic compound belonging to the class of phenols. It is characterized by a tert-butyl group attached to the ortho position of the cresol molecule. This compound is known for its antioxidant properties and is widely used in various industrial applications, including the production of varnishes, resins, and polymerization inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-butyl-2-methylphenol typically involves the alkylation of o-cresol with tert-butyl alcohol. This reaction is often catalyzed by solid acid catalysts such as 12-tungstophosphoric acid supported on neutral alumina . The reaction conditions usually involve a mole ratio of cresol to tert-butyl alcohol of 10:1, with the reaction carried out under mild conditions to achieve high selectivity and conversion rates .

Industrial Production Methods: In industrial settings, the vapor phase alkylation of o-cresol with tert-butyl alcohol is commonly employed. Catalysts such as sulfated zirconia supported on perlite are used to enhance the reaction efficiency and ensure the stability of the catalyst over multiple reaction cycles . This method allows for large-scale production of this compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-tert-butyl-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinones and other phenolic derivatives.

    Substitution: Various alkylated and acylated derivatives of this compound.

Scientific Research Applications

5-tert-butyl-2-methylphenol has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which 5-tert-butyl-2-methylphenol exerts its effects is through its antioxidant activity. The compound acts as a radical scavenger, neutralizing free radicals and preventing oxidative damage to cells and materials . This activity is primarily due to the presence of the phenolic hydroxyl group, which can donate hydrogen atoms to neutralize free radicals.

Comparison with Similar Compounds

Properties

IUPAC Name

5-tert-butyl-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-8-5-6-9(7-10(8)12)11(2,3)4/h5-7,12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSBACIXSFRPLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064002
Record name 5-tert-Butyl-o-cresol
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Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5781-02-2
Record name 5-(1,1-Dimethylethyl)-2-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5781-02-2
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Record name Phenol, 5-(1,1-dimethylethyl)-2-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 5-(1,1-dimethylethyl)-2-methyl-
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Record name 5-tert-Butyl-o-cresol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-tert-butyl-o-cresol
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Record name 5-TERT-BUTYL-O-CRESOL
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Synthesis routes and methods

Procedure details

A solution of 5-tert-butyl-2-hydroxymethyl-phenol (Intermediate 106, 0.215 g, 1.19 mmol) in ethyl acetate was treated with 5% palladium on carbon (0.04 g) and the resulting reaction mixture was stirred under an atmosphere of hydrogen at ambient temperature for 2.5 h. The reaction mixture was then filtered over a bed of celite and the filtrate was evaporated in vacuo to afford the title compound as a white solid (0.19 g, 97%).
Quantity
0.215 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.04 g
Type
catalyst
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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